4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide
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Overview
Description
4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide is a compound that combines the structural elements of 4-nitrobenzoic acid and a bipyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide typically involves the reaction of 4-nitrobenzoic acid with a bipyridine derivative under specific conditions. The reaction is often carried out in the presence of an oxidizing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce amino derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine 1,1’-Dioxide: A structurally similar compound with different functional groups.
4,4’-Dipyridyl Dioxide: Another bipyridine derivative with distinct chemical properties.
Uniqueness
4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide is unique due to its combination of nitrobenzoic acid and bipyridine moieties, which confer specific chemical and biological properties
Biological Activity
4-Nitrobenzoic acid; 4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide, a compound with significant biological activity, is characterized by its complex structure and potential applications in medicinal chemistry. This article reviews the biological properties of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C12H11N3O
- Molecular Weight : 277.23 g/mol
The structure features a nitro group and a pyridine derivative, which contribute to its reactivity and biological activity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound is multifaceted:
- Inhibition of Nucleic Acid Synthesis : Studies have shown that derivatives of nitrobenzoic acids can inhibit the incorporation of precursors into nucleic acids and proteins in murine leukemia cells. This inhibition can lead to substantial DNA breakage at higher concentrations .
- Antimicrobial Properties : The presence of the nitro group in the structure is often associated with antimicrobial activity. Compounds with similar structures have been investigated for their ability to combat various bacterial strains.
- Potential as Anticancer Agents : Certain nitro compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanisms involve the generation of reactive oxygen species (ROS) and disruption of cellular redox balance.
Case Study 1: Antitumor Activity
A study explored the effects of 4-nitrobenzoic acid derivatives on tumor cell lines. The findings revealed that these compounds could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the benzoic acid moiety significantly enhanced anticancer efficacy.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Data Table: Biological Activity Overview
Safety and Toxicology
The safety profile of 4-nitrobenzoic acid derivatives is crucial for their therapeutic application. The compound has been reported to have an LD50 value of 1960 mg/kg in rats, indicating moderate toxicity . Safety assessments are necessary for any clinical applications, particularly concerning potential mutagenicity and reproductive toxicity.
Properties
CAS No. |
781671-22-5 |
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Molecular Formula |
C17H13N3O6 |
Molecular Weight |
355.30 g/mol |
IUPAC Name |
4-nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C10H8N2O2.C7H5NO4/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
InChI Key |
XVRXEXNONWPANL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-] |
Origin of Product |
United States |
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